METHYL 4-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)BENZOATE
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Overview
Description
Methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)benzoate typically involves multiple steps, starting with the formation of the triazolopyridine core. One common method involves the cyclocondensation of amino[1,2,4]triazolo[4,3-a]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol . The resulting intermediate is then reacted with various reagents to introduce the sulfanyl and acetamido groups, followed by esterification to form the final methyl ester .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium and acids or bases to control the reaction environment . The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)benzoate involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to the observed biological effects . For example, the compound may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The sulfanyl group can also form covalent bonds with thiol groups in proteins, further modulating their activity .
Comparison with Similar Compounds
Methyl 4-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)benzoate can be compared with other triazolopyridine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits anticancer properties and is used as a kinase inhibitor.
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one: Used in the development of new materials and as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 4-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-15(22)11-5-7-12(8-6-11)17-14(21)10-24-16-19-18-13-4-2-3-9-20(13)16/h2-9H,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNMTJWFJRFXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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